molecular formula C8H20N2O2S B13899680 Octane-1-sulfonohydrazide

Octane-1-sulfonohydrazide

Cat. No.: B13899680
M. Wt: 208.32 g/mol
InChI Key: CNXXUGXCLRRGMF-UHFFFAOYSA-N
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Description

Octane-1-sulfonohydrazide (C₈H₁₈N₂O₂S) is a sulfonohydrazide derivative characterized by an octyl chain linked to a sulfonyl hydrazide group (-SO₂-NH-NH₂). This compound is primarily utilized in organic synthesis as a precursor for generating sulfonamide derivatives, which find applications in pharmaceuticals, agrochemicals, and materials science. Its structure combines the hydrophobic octane chain with the polar sulfonohydrazide moiety, enabling unique solubility and reactivity profiles.

Properties

Molecular Formula

C8H20N2O2S

Molecular Weight

208.32 g/mol

IUPAC Name

octane-1-sulfonohydrazide

InChI

InChI=1S/C8H20N2O2S/c1-2-3-4-5-6-7-8-13(11,12)10-9/h10H,2-9H2,1H3

InChI Key

CNXXUGXCLRRGMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octane-1-sulfonohydrazide typically involves the reaction of octane-1-sulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

C8H17SO2Cl+NH2NH2C8H17SO2NHNH2+HCl\text{C}_8\text{H}_{17}\text{SO}_2\text{Cl} + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_8\text{H}_{17}\text{SO}_2\text{NHNH}_2 + \text{HCl} C8​H17​SO2​Cl+NH2​NH2​→C8​H17​SO2​NHNH2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octane-1-sulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfonamides.

    Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfonamides

    Substitution: Various substituted sulfonohydrazides

Scientific Research Applications

Octane-1-sulfonohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octane-1-sulfonohydrazide involves its interaction with various molecular targets. In biological systems, it acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism is similar to that of sulfonamide drugs, which inhibit bacterial growth by blocking folic acid synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Octane-1-sulfonohydrazide with four related compounds, focusing on molecular properties, applications, and safety data inferred from the provided evidence.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Molecular Formula Functional Group Key Applications Solubility Safety Profile (GHS)
This compound C₈H₁₈N₂O₂S Sulfonohydrazide Organic synthesis, drug intermediates Moderate in polar solvents Not classified in provided sources
Octanesulfonic acid sodium salt C₈H₁₇NaO₃S Sulfonate salt Surfactants, ion-exchange resins High (water-soluble) Non-hazardous; listed in pharmacopeial standards
N-Hydroxyoctanamide C₈H₁₇NO₂ Hydroxamic acid Metal chelation, enzyme inhibition Low (organic solvents) No chemical safety assessment available
1-Octene C₈H₁₆ Alkene Polymer production, fuel additives Insoluble in water Flammable liquid (Category 2)
1-Octanol C₈H₁₈O Primary alcohol Solvents, fragrances Low in water Irritant (skin/eyes)

Key Findings:

Functional Group Reactivity The sulfonohydrazide group in this compound enables nucleophilic substitution and condensation reactions, similar to hydrazide derivatives synthesized in . In contrast, sulfonate salts (e.g., Octanesulfonic acid sodium salt) exhibit ionic solubility and surfactant properties due to their charged sulfonate group . N-Hydroxyoctanamide’s hydroxamic acid group facilitates metal coordination, a feature absent in sulfonohydrazides, limiting their utility in metallurgy or chelation therapy .

Applications this compound’s applications overlap with hydrazide derivatives in pharmaceutical synthesis but differ from 1-octene’s industrial use in polymer production . Octanesulfonic acid sodium salt’s inclusion in USP-NF standards highlights its regulatory acceptance, whereas sulfonohydrazides lack such recognition .

N-Hydroxyoctanamide’s undefined safety profile underscores the need for rigorous assessment, a requirement emphasized in organic synthesis guidelines .

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